molecular formula C12H18N2S B3658297 1-Tert-butyl-3-(4-methylphenyl)thiourea

1-Tert-butyl-3-(4-methylphenyl)thiourea

Cat. No.: B3658297
M. Wt: 222.35 g/mol
InChI Key: GHQXIMOGVZTWQU-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-methylphenyl)thiourea is a chemical compound with the molecular formula C12H19N3S It is a member of the thiourea family, characterized by the presence of a thiourea functional group

Preparation Methods

The synthesis of 1-Tert-butyl-3-(4-methylphenyl)thiourea typically involves the reaction of tert-butylamine with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can participate in substitution reactions, often involving nucleophiles or electrophiles. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-Tert-butyl-3-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Tert-butyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea: Known for its use in agriculture as an insecticide.

    1-tert-Butyl-3-[(4-methylphenyl)sulfonylamino]thiourea: Another thiourea derivative with distinct chemical properties. These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its respective fields.

Properties

IUPAC Name

1-tert-butyl-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9-5-7-10(8-6-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQXIMOGVZTWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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